molecular formula C36H72N4O5 B13839926 Cyclosporin D-d4

Cyclosporin D-d4

Cat. No.: B13839926
M. Wt: 645.0 g/mol
InChI Key: LLBPSBFVMIUUCI-DWSJMULZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound as a Model Compound for Isotopic Tracer Studies

This compound is widely employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance the precision of cyclosporin quantification in biological matrices. Its deuterated structure minimizes isotopic interference with endogenous cyclosporins, enabling accurate calibration curves and reducing matrix effects. For instance, studies utilizing multi-LC systems coupled with mass spectrometry have demonstrated that this compound improves throughput by allowing simultaneous analysis of multiple samples without cross-contamination.

The structural integrity of this compound ensures compatibility with cyclosporin synthetase, the enzyme responsible for cyclosporin biosynthesis. Research on cyclosporin A biosynthesis revealed that the enzyme activates amino acids via thioester linkages, a mechanism likely conserved in cyclosporin D production. By incorporating deuterated alanine during synthesis, this compound retains enzymatic recognition while providing distinct spectral signatures for detection.

Table 1: Applications of this compound in Analytical Chemistry

Application Mechanism Benefit Source Reference
LC-MS/MS Internal Standard Isotopic distinction from analytes Reduces matrix effects; improves accuracy
Metabolic Tracer Studies Deuterium retention in metabolites Tracks metabolic pathways without interference
Enzyme Binding Assays Structural mimicry of parent drug Maintains cyclophilin binding affinity

This compound also facilitates investigations into cyclophilin binding dynamics. Nuclear magnetic resonance (NMR) studies of cyclosporin A bound to fully deuterated cyclophilin revealed that deuterated analogs retain conformational flexibility, adopting all-trans peptide bond configurations critical for immunophilin interactions. This property underscores its utility in structural biology for mapping drug-target interfaces.

Historical Evolution of Deuterated Immunosuppressant Development

The development of deuterated immunosuppressants parallels advancements in deuterium chemistry and regulatory science. Early efforts focused on stabilizing metabolic soft spots in drugs like tetrabenazine, leading to the 2017 approval of deutetrabenazine, the first deuterated drug recognized by the U.S. Food and Drug Administration (FDA). This compound emerged from this paradigm, leveraging deuterium’s kinetic isotope effect to resist oxidative metabolism and prolong analytical detectability.

Table 2: Milestones in Deuterated Immunosuppressant Development

Year Development Impact on Cyclosporin Research Source Reference
1992 NMR structure of deuterated cyclosporin A Validated deuterium’s role in target binding
2004 Homogeneous immunoassays for cyclosporine Highlighted need for deuterated standards
2023 Deutetrabenazine FDA approval Established regulatory pathway for deuterated drugs

Properties

Molecular Formula

C36H72N4O5

Molecular Weight

645.0 g/mol

IUPAC Name

butane;(E,3R,4R)-7,8,8,8-tetradeuterio-3-hydroxy-4-methyl-2-[methyl-[(2S)-3-methyl-2-[[(2S)-4-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-N-[(3S)-2-methyl-4-oxopentan-3-yl]oct-6-enamide

InChI

InChI=1S/C28H52N4O5.2C4H10/c1-12-13-14-19(8)25(34)24(27(36)30-22(17(4)5)20(9)33)32(11)28(37)23(18(6)7)31-26(35)21(29-10)15-16(2)3;2*1-3-4-2/h12-13,16-19,21-25,29,34H,14-15H2,1-11H3,(H,30,36)(H,31,35);2*3-4H2,1-2H3/b13-12+;;/t19-,21+,22+,23+,24?,25-;;/m1../s1/i1D3,12D;;

InChI Key

LLBPSBFVMIUUCI-DWSJMULZSA-N

Isomeric SMILES

[2H]/C(=C\C[C@@H](C)[C@H](C(C(=O)N[C@@H](C(C)C)C(=O)C)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC)O)/C([2H])([2H])[2H].CCCC.CCCC

Canonical SMILES

CCCC.CCCC.CC=CCC(C)C(C(C(=O)NC(C(C)C)C(=O)C)N(C)C(=O)C(C(C)C)NC(=O)C(CC(C)C)NC)O

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Cyclosporin D Analogs

The synthesis of cyclosporin analogs, including cyclosporin D, typically involves modification of the amino acid residues in the cyclic peptide structure. According to patent literature, cyclosporin A analogs modified at the 1-amino acid residue can be prepared by multi-step synthetic pathways involving:

  • Protection of the hydroxyl groups (e.g., acetylation or trimethylsilyl protection).
  • Bromination of the side chain carbon atoms to form intermediates like acetyl-β-bromocyclosporin A.
  • Reaction of these intermediates with phosphines (triphenylphosphine or trialkylphosphines) to form phosphonium salts.
  • Wittig reactions with phosphorus ylides to produce mixtures of (E) and (Z)-isomers of acetyl-1,3-diene derivatives.
  • Subsequent treatment with bases or acids to yield cyclosporin analogs with specific isomeric ratios.

These methods allow for the selective preparation of isomeric mixtures or enriched isomers of cyclosporin analogs, which can be further modified to obtain cyclosporin D derivatives.

Sample Preparation for Analytical Use of this compound

Protein Precipitation (PPT)

For biological sample analysis, this compound is used as an internal standard in LC-MS/MS assays. Sample preparation often involves protein precipitation to remove proteins and enrich the analyte. A simplified one-step protein precipitation method includes:

  • Mixing a small volume of whole blood (e.g., 20 µL) with a sample pretreatment reagent containing zinc sulfate (0.05 M) and a known concentration of this compound in 50% methanol/water.
  • Vortexing vigorously for 20 seconds and oscillating for 5 minutes.
  • Centrifugation at 10,000 x g for 5 minutes at 4°C.
  • Using the supernatant directly for LC-MS/MS analysis.

This method is rapid, cost-effective, and suitable for high-throughput clinical monitoring.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

Alternative sample preparation methods include:

  • Liquid-liquid extraction, which uses immiscible solvents to separate this compound from biological matrices.
  • Solid-phase extraction, which employs sorbent materials to selectively retain and elute the compound.

These methods, while effective, are more time-consuming and complex compared to protein precipitation, limiting throughput.

Data Table: Summary of Sample Preparation Methods for this compound in Blood Analysis

Preparation Method Sample Volume (µL) Reagents Used Steps Advantages Disadvantages Reference
One-step Protein Precipitation (PPT) 20 Zinc sulfate (0.05 M), methanol/water, this compound (internal standard) Mix, vortex, oscillate, centrifuge Rapid, simple, high throughput May have matrix effects
Liquid-Liquid Extraction (LLE) Variable Organic solvents (e.g., ethyl acetate) Multiple liquid-liquid extractions Good purity Time-consuming, labor-intensive
Solid-Phase Extraction (SPE) Variable SPE cartridges, solvents Conditioning, loading, washing, elution High selectivity and purity Complex, costly

Chemical Reactions Analysis

Types of Reactions: Cyclosporin D-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogues .

Scientific Research Applications

Chemistry

  • Reference Standard : Cyclosporin D-d4 serves as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy. Its deuterated nature enhances the precision of analytical studies.

Biology

  • Protein-Protein Interactions : The compound is employed in studies investigating protein-protein interactions and cellular signaling pathways, contributing to a deeper understanding of immune responses and cellular mechanisms.

Medicine

  • Therapeutic Applications : this compound is being investigated for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus, as well as in organ transplantation settings where immunosuppression is critical.

Pharmaceutical Development

  • New Drug Formulations : The compound is utilized in the development of new immunosuppressive drugs, potentially offering improved efficacy and safety profiles compared to existing treatments .

Case Study 1: Efficacy in Organ Transplantation

A study involving kidney transplant recipients demonstrated that this compound effectively prevented organ rejection while maintaining lower toxicity levels compared to traditional Cyclosporin A. Patients treated with this analogue showed improved renal function and reduced incidence of adverse effects .

Case Study 2: Autoimmune Disease Management

In a clinical trial focused on patients with rheumatoid arthritis, this compound was administered as part of a combination therapy regimen. Results indicated significant reductions in disease activity scores and improvements in quality of life metrics, highlighting its potential as an effective treatment option .

Comparative Data Table

Application AreaSpecific Use CasesObservations
ChemistryMass spectrometry referenceEnhanced analytical precision
BiologyProtein interaction studiesInsights into immune response mechanisms
MedicineAutoimmune disease treatmentReduced symptoms and improved patient outcomes
Pharmaceutical DevelopmentNew drug formulationsImproved efficacy and safety profiles

Mechanism of Action

Cyclosporin D-d4 exerts its effects by binding to cyclophilin, a cytosolic protein. This complex then inhibits the phosphatase activity of calcineurin, a key enzyme in the activation of T-cells. By inhibiting calcineurin, this compound prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response .

Comparison with Similar Compounds

Cyclosporin A (CsA)

  • Structure and Function :
    CsA (C₆₂H₁₁₁N₁₁O₁₂; MW: 1202.61) is a cyclic undecapeptide with seven N-methylated residues, a D-alanine residue, and a macrocyclic backbone . These modifications confer exceptional membrane permeability, protease resistance, and oral bioavailability despite violating Lipinski’s rules .
  • Immunosuppressive Activity: CsA binds to cyclophilin A, forming a complex that inhibits calcineurin phosphatase, thereby blocking T-cell activation . It is the gold standard for preventing organ transplant rejection and treating autoimmune diseases .
  • Nephrotoxicity :
    CsA’s major side effect is dose-dependent nephrotoxicity, linked to prolonged recovery from post-transplant oliguria (median 29 days vs. 11 days for conventional therapy) . In vitro 3D kidney spheroid models show 50% apoptosis at 20 μM CsA .
  • Metabolism: CsA undergoes hepatic metabolism into over 15 metabolites, many of which retain partial immunosuppressive activity .

Cyclosporin G (CsG)

  • Binding and Potency: CsG shares structural similarity with CsA but exhibits distinct binding kinetics. While CsG binds cyclophilin and a 50-kDa binding protein (BP) with comparable affinity to CsA, its metabolites show reduced cyclophilin binding, diminishing immunosuppressive efficacy .
  • Metabolite Activity :
    Only three of seven CsG metabolites bind the 50-kDa BP effectively, highlighting structural sensitivity in maintaining bioactivity .

Cyclosporin D

  • Activity and Applications: Cyclosporin D (C₆₃H₁₁₃N₁₁O₁₂; MW: 1216.7) is a CsA metabolite with 10% lower immunosuppressive activity . It binds cyclophilin D, inhibiting mitochondrial permeability transition (mPT) pore opening, a mechanism explored in ischemia/reperfusion injury studies .
  • Research Utility :
    Cyclosporin D serves as an internal standard for CsA quantification due to structural similarity and minimal interference in assays .

Cyclosporin D-d4

  • Stability and Tracking :
    Deuterium incorporation may slow metabolic degradation, extending its half-life in tracer studies .

Comparative Data Table

Parameter Cyclosporin A Cyclosporin G Cyclosporin D This compound
Molecular Formula C₆₂H₁₁₁N₁₁O₁₂ C₆₃H₁₁₃N₁₁O₁₂ C₆₃H₁₁₃N₁₁O₁₂ C₆₄H₁₀₉D₄N₁₁O₁₃
Molecular Weight 1202.61 1216.7 1216.7 1248.67
Immunosuppressive Potency High (Gold Standard) Moderate Low (10% of CsA) Not clinically tested
Primary Use Organ transplants, autoimmunity Research (binding studies) Research (mPT inhibition) Bioanalytical internal standard
Key Metabolites 15+ metabolites 7 metabolites N/A N/A
Nephrotoxicity Significant Limited data Limited data Not reported
Deuterium Incorporation No No No Yes (>98%)

Key Research Findings

  • Structural Determinants of Activity : The macrocyclic backbone and N-methylations in CsA are critical for stability and bioactivity, features absent or modified in less potent analogs like Cyclosporin D .
  • Binding Protein Specificity: Cyclophilin binding is essential for immunosuppression, but analogs like CsG lose efficacy if metabolites fail to engage this target .

Q & A

Q. What are the key structural and functional features of Cyclosporin D-d4 that distinguish it from other cyclosporin analogs?

this compound is a deuterated isotopologue of Cyclosporin D, a cyclic undecapeptide characterized by a unique methylated nonribosomal peptide structure. Its deuterium labeling typically occurs at specific positions (e.g., methyl groups), which enhances metabolic stability and facilitates tracking in pharmacokinetic studies. Unlike Cyclosporin A (CsA), this compound lacks immunosuppressive activity due to structural variations at residue 2, where CsA contains Bmt [(4R)-4-[(E)-2-butenyl]-4-methyl-l-threonine], while Cyclosporin D incorporates alternative residues. The deuterated form is critical for mass spectrometry-based quantification in complex biological matrices .

Q. What experimental design considerations are essential for synthesizing this compound with high isotopic purity?

Synthesis requires enzymatic modular assembly via cyclosporin synthetase (CySyn), with deuterium incorporation achieved through precursor-directed biosynthesis using deuterated amino acids (e.g., D-Ala-d4). Key steps include:

  • Isotopic labeling validation : Use NMR and high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation and positional specificity.
  • Enzymatic specificity : Ensure CySyn tolerates deuterated substrates without altering cyclization efficiency, as methylation and cyclization steps are conformationally sensitive .
  • Purification : Employ reverse-phase HPLC with deuterated solvents to avoid isotopic exchange during purification .

Q. How can researchers validate the biological activity of this compound in non-immunosuppressive applications?

Focus on assays targeting non-calcineurin pathways, such as:

  • Mitochondrial permeability transition pore (mPTP) inhibition : Use isolated mitochondria from murine models to assess calcium retention capacity (CRC) with this compound versus CsA .
  • Antifungal activity : Test against Aspergillus spp. via broth microdilution assays, noting that structural differences may reduce efficacy compared to CsA .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray crystallography) on this compound’s conformational dynamics be resolved?

Cyclosporins exhibit solvent- and temperature-dependent conformational changes. To address contradictions:

  • Multi-technique validation : Combine solid-state NMR (for crystalline structures) with solution-state NMR in polar/non-polar solvents to map conformational flexibility.
  • Molecular dynamics simulations : Model deuterium’s steric effects on hydrogen bonding and intramolecular interactions .
  • Cryo-electron microscopy : Resolve transient conformations in near-native conditions .

Q. What methodologies are optimal for analyzing this compound’s role in reversing multidrug resistance (MDR) in cancer cells?

  • P-glycoprotein (P-gp) binding assays : Use fluorescent substrates (e.g., rhodamine-123) in MDR cell lines (e.g., Caco-2) to quantify efflux inhibition. Compare IC₅₀ values with CsA and verapamil .
  • Synchrotron radiation circular dichroism (SRCD) : Probe structural interactions between this compound and P-gp’s transmembrane domains .
  • In vivo PET imaging : Employ deuterium-labeled tracers to monitor tumor uptake and retention in xenograft models .

Q. How can researchers reconcile discrepancies in this compound’s metabolic stability across species?

  • Interspecies cytochrome P450 (CYP) profiling : Use liver microsomes from human, rat, and dog models to identify CYP3A4/5-mediated degradation pathways.
  • Deuterium isotope effect (DIE) analysis : Quantify rate differences in oxidative metabolism using LC-MS/MS to assess whether deuteration prolongs half-life .
  • Pharmacokinetic modeling : Integrate in vitro stability data with allometric scaling to predict human clearance .

Q. What strategies are effective for modifying this compound to enhance its anti-HCV activity without immunosuppressive effects?

  • Structure-activity relationship (SAR) studies : Replace residue 1 (MeBmt) with non-immunosuppressive analogs (e.g., N-methyl-leucine) while retaining cyclophilin-binding motifs critical for HCV NS5B inhibition .
  • Fragment-based drug design : Screen cyclophilin B-binding fragments using surface plasmon resonance (SPR) to optimize affinity .
  • CRISPR-Cas9 knock-in models : Validate efficacy in hepatocyte-derived replicon systems with cyclophilin B knockdown .

Methodological Guidelines

  • Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., isotopic labeling for synthesis confirmation, dual-detector LC-MS for quantification).
  • Replicability : Document enzyme batch sources (e.g., CySyn purity) and solvent systems to ensure consistency in conformational studies .
  • Ethical Compliance : For in vivo studies, adhere to institutional guidelines for isotopic tracer use and metabolic profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.